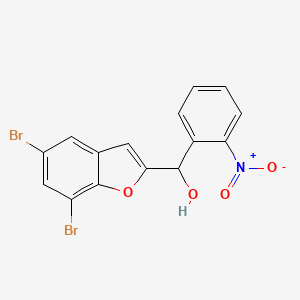

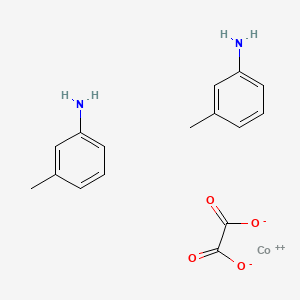

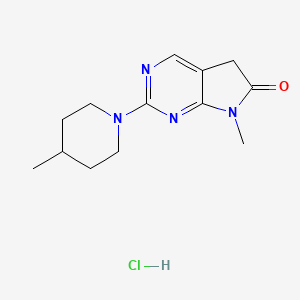

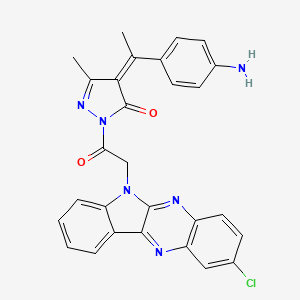

3H-Pyrazol-3-one, 2,4-dihydro-4-(1-(4-aminophenyl)ethylidene)-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3H-Pyrazol-3-one, 2,4-dihydro-4-(1-(4-aminophenyl)ethylidene)-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3H-Pyrazol-3-on, 2,4-Dihydro-4-(1-(4-Aminophenyl)ethyliden)-2-((2-Chlor-6H-indolo(2,3-b)chinoxalin-6-yl)acetyl)-5-methyl- beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung des Pyrazolon-Kerns beginnen, gefolgt von der Einführung verschiedener funktioneller Gruppen durch Kondensations-, Acylierungs- und Substitutionsreaktionen. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit zu erreichen.

Industrielle Produktionsmethoden

In einem industriellen Umfeld würde die Produktion dieser Verbindung skalierbare und kostengünstige Methoden erfordern. Dies kann die Verwendung von kontinuierlichen Fließreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungstechniken wie Chromatographie und Kristallisation beinhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3H-Pyrazol-3-on, 2,4-Dihydro-4-(1-(4-Aminophenyl)ethyliden)-2-((2-Chlor-6H-indolo(2,3-b)chinoxalin-6-yl)acetyl)-5-methyl- kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umwandlung funktioneller Gruppen in höhere Oxidationsstufen.

Reduktion: Reduktion von Nitrogruppen zu Aminen.

Substitution: Halogenierung, Nitrierung und Sulfonierung.

Kondensation: Bildung von Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Heteroatombindungen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid), Halogenierungsmittel (z. B. Brom) und Katalysatoren (z. B. Palladium auf Kohlenstoff). Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl sind entscheidend, um die gewünschten Ergebnisse zu erzielen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen und Reaktionsbedingungen ab. So kann beispielsweise die Oxidation zu Ketonen oder Carbonsäuren führen, während Substitutionsreaktionen Halogene oder Nitrogruppen einführen können.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Rezeptorligand.

Medizin: Untersucht auf seine therapeutischen Eigenschaften wie entzündungshemmende, krebshemmende und antimikrobielle Aktivitäten.

Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie Polymere und Farbstoffe eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3H-Pyrazol-3-on, 2,4-Dihydro-4-(1-(4-Aminophenyl)ethyliden)-2-((2-Chlor-6H-indolo(2,3-b)chinoxalin-6-yl)acetyl)-5-methyl- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen, Rezeptoren oder DNA. Die Verbindung kann ihre Wirkung entfalten, indem sie an aktive Stellen bindet, die Enzymaktivität hemmt oder Signaltransduktionswege moduliert. Detaillierte Studien zu seinen molekularen Zielstrukturen und Signalwegen sind essentiell, um seine biologische Aktivität zu verstehen.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-4-(1-(4-aminophenyl)ethylidene)-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl- involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to active sites, inhibiting enzyme activity, or modulating signal transduction pathways. Detailed studies on its molecular targets and pathways are essential for understanding its biological activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3H-Pyrazol-3-on-Derivate: Verbindungen mit ähnlichen Kernstrukturen, aber unterschiedlichen funktionellen Gruppen.

Indolochinoxalin-Derivate: Verbindungen mit ähnlichen Indolochinoxalin-Einheiten.

Acylierte Pyrazolone: Verbindungen mit Acylgruppen, die an den Pyrazolon-Kern gebunden sind.

Einzigartigkeit

Die Einzigartigkeit von 3H-Pyrazol-3-on, 2,4-Dihydro-4-(1-(4-Aminophenyl)ethyliden)-2-((2-Chlor-6H-indolo(2,3-b)chinoxalin-6-yl)acetyl)-5-methyl- liegt in seiner komplexen Struktur, die mehrere Pharmakophore und funktionelle Gruppen kombiniert. Diese Komplexität kann zu einzigartigen biologischen Aktivitäten und chemischen Reaktivitäten führen und sie zu einer wertvollen Verbindung für Forschung und Entwicklung machen.

Eigenschaften

CAS-Nummer |

119457-22-6 |

|---|---|

Molekularformel |

C28H21ClN6O2 |

Molekulargewicht |

509.0 g/mol |

IUPAC-Name |

(4Z)-4-[1-(4-aminophenyl)ethylidene]-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-5-methylpyrazol-3-one |

InChI |

InChI=1S/C28H21ClN6O2/c1-15(17-7-10-19(30)11-8-17)25-16(2)33-35(28(25)37)24(36)14-34-23-6-4-3-5-20(23)26-27(34)32-21-12-9-18(29)13-22(21)31-26/h3-13H,14,30H2,1-2H3/b25-15- |

InChI-Schlüssel |

UPCXMIBTMKUJSM-MYYYXRDXSA-N |

Isomerische SMILES |

CC\1=NN(C(=O)/C1=C(/C)\C2=CC=C(C=C2)N)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |

Kanonische SMILES |

CC1=NN(C(=O)C1=C(C)C2=CC=C(C=C2)N)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.